2-Hydroxy-N-methylethane-1-sulfonamide

Lipophilicity N-methylation Matched molecular pair

This N-methyl secondary sulfonamide (C₃H₉NO₃S, MW 139.18) delivers a unique pharmacophore unavailable from primary sulfonamides or O-methyl isomers. Its XLogP3-AA of −1.4 places it in the optimal lipophilicity range for fragment-based screening, while the N-methyl group drastically reduces carbonic anhydrase binding. The terminal hydroxyl and sulfonamide NH provide two hydrogen-bond donors for supramolecular cocrystal engineering. As a prodrug substrate, it undergoes CYP-mediated N-demethylation to release the active primary sulfonamide in vivo. Procure ≥95% purity to avoid mislabeling as MESNA and secure the exact N-methyl, 2-hydroxy connectivity required for your SAR or formulation program.

Molecular Formula C3H9NO3S
Molecular Weight 139.17
CAS No. 1487700-76-4
Cat. No. B2395843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-methylethane-1-sulfonamide
CAS1487700-76-4
Molecular FormulaC3H9NO3S
Molecular Weight139.17
Structural Identifiers
SMILESCNS(=O)(=O)CCO
InChIInChI=1S/C3H9NO3S/c1-4-8(6,7)3-2-5/h4-5H,2-3H2,1H3
InChIKeyCKXURKCHJGKQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-N-methylethane-1-sulfonamide (CAS 1487700-76-4): Physicochemical Baseline and Comparator Landscape for Procurement Decision-Making


2-Hydroxy-N-methylethane-1-sulfonamide (CAS 1487700-76-4, molecular formula C₃H₉NO₃S, MW 139.18 g/mol) is a secondary aliphatic sulfonamide bearing both an N-methyl substituent and a terminal hydroxyl group [1]. It belongs to the small-molecule sulfonamide scaffold class and is supplied at purities of 95–98% by vendors including Biosynth and Leyan . The compound is a structural isomer of N-(2-hydroxyethyl)methanesulfonamide (CAS 6601-38-3) and a close analog of the primary sulfonamide 2-hydroxyethane-1-sulfonamide (CAS 162894-76-0) and the O-methylated derivative 2-methoxyethanesulfonamide (CAS 51517-04-5) [1]. Critically, it is frequently mislabeled as MESNA (sodium 2-mercaptoethanesulfonate) on certain vendor platforms—a structurally and functionally distinct thiol-containing compound—creating a significant procurement hazard .

Why 2-Hydroxy-N-methylethane-1-sulfonamide Cannot Be Interchanged with Its Closest Analogs: Structural Determinants of Lipophilicity, Hydrogen-Bonding Capacity, and Target Engagement


Although this compound shares its C₃H₉NO₃S formula and molecular weight with N-(2-hydroxyethyl)methanesulfonamide and 2-methoxyethanesulfonamide, the positional and substitutional isomerism produces functionally non-interchangeable molecules. The N-methyl group on the sulfonamide nitrogen versus the O-methyl on the hydroxyl terminus or the reversed sulfonamide connectivity yields distinct hydrogen-bond donor/acceptor topologies, lipophilicity profiles, and enzyme recognition patterns. Systematic matched molecular pair analysis has demonstrated that N-methylation of sulfonamides always increases lipophilicity and reduces aqueous solubility relative to the primary sulfonamide—a directional physicochemical shift that cannot be replicated by O-methylation or chain isomerism [1]. Furthermore, secondary sulfonamides exhibit fundamentally different zinc-binding coordination geometry in carbonic anhydrase active sites compared to primary sulfonamides, with N-methyl substitution reducing binding affinity by orders of magnitude [2]. Substituting any of the close analogs without verifying the specific N-methyl, 2-hydroxy connectivity therefore risks altering the logP-driven permeability, hydrogen-bonding stoichiometry, and target-binding pharmacophore in any downstream application.

Quantitative Differentiation Evidence for 2-Hydroxy-N-methylethane-1-sulfonamide (CAS 1487700-76-4) Versus Closest Analogs


Lipophilicity Increase of ΔLogP +0.4 via N-Methylation Relative to the Primary Sulfonamide

2-Hydroxy-N-methylethane-1-sulfonamide (target) exhibits an XLogP3-AA of −1.4, compared to −1.8 for its primary sulfonamide analog 2-hydroxyethane-1-sulfonamide (CAS 162894-76-0), yielding a ΔLogP of +0.4 [1][2]. This corresponds to an approximately 2.5-fold increase in octanol–water partition coefficient. The direction and magnitude of this shift are fully consistent with the systematic matched molecular pair analysis of Ritchie et al. (2015), which established that N-methylation of sulfonamides always increases lipophilicity and decreases aqueous solubility—a trend opposite to that observed for amides [3].

Lipophilicity N-methylation Matched molecular pair Permeability ADME

Topological Polar Surface Area Reduction of −14.0 Ų Versus Primary Sulfonamide: Implications for Membrane Permeability

The target compound has a computed topological polar surface area (TPSA) of 74.8 Ų, compared to 88.8 Ų for the primary sulfonamide 2-hydroxyethane-1-sulfonamide, representing a reduction of 14.0 Ų (−15.8%) [1][2]. In drug discovery, TPSA values below 140 Ų are generally associated with acceptable oral bioavailability, and TPSA below 90 Ų is correlated with good blood–brain barrier penetration. The 14.0 Ų reduction moves the target compound further into favorable permeability space relative to its primary sulfonamide comparator, a change driven by N-methyl capping of one sulfonamide NH hydrogen-bond donor vector [3].

TPSA Membrane permeability Fragment-based drug design Rule of 5

Hydrogen-Bond Donor Count of 2 (versus 1 for the O-Methyl Analog): Differential Supramolecular Synthon Capacity

The target compound possesses two hydrogen-bond donors (NH + OH) compared to only one (NH) for its O-methyl analog 2-methoxyethanesulfonamide (CAS 51517-04-5) [1][2]. This additional HBD capability enables the formation of more complex hydrogen-bonding networks in the solid state. Crystallographic analyses of sulfonamide libraries have established that the sulfonamide NH acts as the preferred donor in supramolecular synthons, and the presence of a secondary hydroxyl donor expands the accessible graph-set motifs from simple chains to more elaborate dimer–catemer networks [3]. The O-methyl analog, by capping the hydroxyl, is restricted to a single HBD and consequently forms fewer distinct intermolecular hydrogen-bonding patterns.

Hydrogen bond donor Crystal engineering Supramolecular chemistry Cocrystal design

Rotatable Bond Count of 3 (versus 2 for the Primary Sulfonamide): Enhanced Conformational Sampling in Fragment-Based Design

The target compound contains 3 rotatable bonds compared to 2 for the primary sulfonamide 2-hydroxyethane-1-sulfonamide (CAS 162894-76-0) [1][2]. The additional rotatable bond arises from the N-methyl group, which, while not extending the heavy-atom framework, introduces an extra torsional degree of freedom that influences the conformational ensemble accessible to the sulfonamide head group. In fragment-based drug design, higher rotatable bond counts within the fragment-size range can increase the probability of sampling bioactive conformations during target-based screening, provided the entropic penalty upon binding is manageable [3].

Conformational flexibility Rotatable bonds Fragment-based drug design Scaffold diversity

Secondary (N-Methyl) Sulfonamide Binding to Carbonic Anhydrase: Orders-of-Magnitude Reduced Affinity versus Primary Sulfonamides

Primary sulfonamides (R-SO₂NH₂) bind to the catalytic zinc ion in carbonic anhydrase (CA) with up to picomolar affinity through deprotonated nitrogen coordination. In contrast, N-methyl secondary sulfonamides such as the target compound bind CA with dramatically reduced affinity—typically orders of magnitude weaker [1]. The PDB entry 7aes and accompanying biophysical characterization demonstrate that the N-methyl substituent sterically and electronically perturbs the optimal Zn²⁺–N coordination geometry, converting what is a high-affinity zinc-binding group in primary sulfonamides into a low-affinity interaction in secondary sulfonamides. This property is valuable when CA inhibition must be avoided in a chemical probe or drug candidate [2].

Carbonic anhydrase Secondary sulfonamide Zinc binding Enzyme inhibition Selectivity

Critical Procurement Distinction: This Compound Is Not MESNA—Structural and Functional Misidentification Risk

Several vendor platforms incorrectly list 2-hydroxy-N-methylethane-1-sulfonamide (CAS 1487700-76-4) as synonymous with MESNA (sodium 2-mercaptoethanesulfonate, CAS 19767-45-4). These are structurally and functionally distinct compounds: the target is a neutral sulfonamide (C₃H₉NO₃S, MW 139.18) bearing a hydroxyl group, whereas MESNA is an ionic sodium salt of a thiol-containing sulfonic acid (C₂H₅NaO₃S₂, MW 164.18) [1]. The target compound lacks the free thiol group that is essential for MESNA's mechanism as a uroprotective chemotherapeutic adjuvant (scavenging acrolein via Michael addition). Procuring the incorrect compound based on this mislabeling would result in experimental failure in any thiol-dependent application and represents a regulatory compliance risk in GLP/GMP environments .

Procurement integrity MESNA misidentification CAS verification Quality control

Research and Industrial Application Scenarios for 2-Hydroxy-N-methylethane-1-sulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Design Requiring Moderate Lipophilicity and Reduced CA Off-Target Liability

In fragment-based lead discovery, the target compound's XLogP3-AA of −1.4 places it in an optimal lipophilicity range for fragment screening libraries (typically −2 to +2), while its N-methyl secondary sulfonamide structure avoids the potent carbonic anhydrase inhibition that complicates the use of primary sulfonamide fragments [1]. The 14 Ų lower TPSA compared to the primary sulfonamide analog also predicts better passive permeability for intracellular target engagement [2]. Researchers designing fragment libraries for CNS or intracellular targets should prioritize this compound over the more hydrophilic primary sulfonamide (XLogP3-AA −1.8, TPSA 88.8 Ų) when moderate permeability and CA selectivity are required.

Prodrug Strategy Exploiting N-Demethylation to Release a Primary Sulfonamide In Vivo

N-Methylsulfonamides are established prodrug substrates that undergo CYP-mediated oxidative N-demethylation in vivo to release the corresponding primary sulfonamide [1]. The target compound, bearing an N-methyl group on the sulfonamide nitrogen, can serve as a prodrug precursor for 2-hydroxyethane-1-sulfonamide (or its conjugated derivatives) in pharmacokinetic optimization programs. This strategy leverages the increased lipophilicity (ΔLogP +0.4) and altered hydrogen-bonding profile of the N-methyl form to improve absorption or tissue distribution, with metabolic conversion regenerating the active primary sulfonamide species at the target site.

Crystal Engineering and Cocrystal Design Exploiting Dual Hydrogen-Bond Donor Topology

The target compound's two hydrogen-bond donors (sulfonamide NH + terminal OH) enable supramolecular synthon architectures that are inaccessible to the O-methyl analog (HBD = 1) [1]. In pharmaceutical cocrystal screening, this dual-donor topology permits the formation of robust R₂²(8) dimer motifs via the sulfonamide NH while simultaneously engaging the hydroxyl donor in complementary hydrogen bonds to coformer acceptors—producing three-dimensional hydrogen-bonded networks [2]. Solid-state chemists seeking to engineer specific cocrystal stoichiometries and packing motifs should select this compound over the O-methyl analog when dual HBD functionality is a design requirement.

Synthetic Intermediate for N-Methyl Sulfonamide-Containing Pharmaceuticals (e.g., Rosuvastatin-Type Scaffolds)

The N-methyl sulfonamide moiety is a pharmacophoric element in marketed drugs including rosuvastatin, where it contributes to the unusually low clogP (−0.3) and high HMG-CoA reductase binding affinity (IC₅₀ = 0.16 nM) [1]. The target compound serves as a versatile small-molecule scaffold for constructing more complex N-methyl sulfonamide-containing structures, with the terminal hydroxyl group providing a handle for further functionalization (e.g., oxidation to the aldehyde, mesylation, or direct coupling) [2]. Its availability at 98% purity from multiple suppliers makes it a practical starting material for medicinal chemistry campaigns exploring N-methyl sulfonamide SAR.

Quote Request

Request a Quote for 2-Hydroxy-N-methylethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.